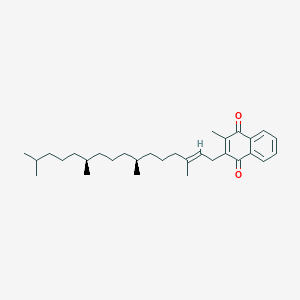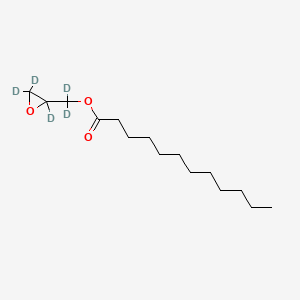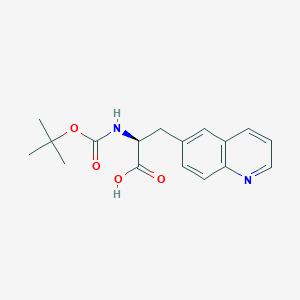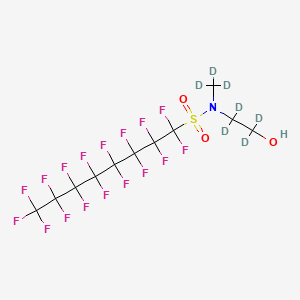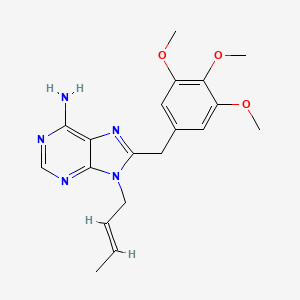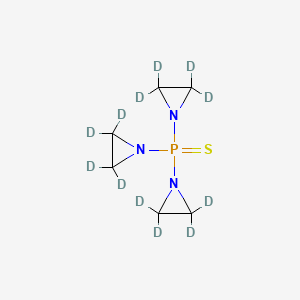
Triethylenethiophosphoramide-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylenethiophosphoramide-d12 is a deuterated analog of triethylenethiophosphoramide, a compound known for its use in various scientific research applications. The molecular formula of this compound is C6D12N3PS, and it has a molecular weight of 201.29 . This compound is often used as a stable isotope-labeled compound in research to study the behavior and metabolism of its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylenethiophosphoramide-d12 involves the incorporation of deuterium atoms into the molecular structure of triethylenethiophosphoramide. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The specific reaction conditions and reagents used can vary depending on the desired level of deuteration and the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is carefully controlled to ensure high purity and consistent deuteration levels. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Triethylenethiophosphoramide-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The aziridine rings in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield the corresponding oxide, while substitution reactions produce various substituted derivatives of the compound .
Scientific Research Applications
Triethylenethiophosphoramide-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the behavior of its non-deuterated counterpart in biological systems.
Medicine: Investigated for its potential use in cancer research due to its structural similarity to known anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Triethylenethiophosphoramide-d12 involves its ability to alkylate DNA. The compound forms cross-links with DNA molecules, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the aziridine rings in the compound, which can undergo nucleophilic attack by DNA bases . The molecular targets of this compound include guanine bases in DNA, and the pathways involved in its action are related to DNA damage and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Triethylenethiophosphoramide: The non-deuterated analog of Triethylenethiophosphoramide-d12, used in similar research applications.
Thiotepa: A related compound with similar alkylating properties, used as an anticancer agent.
Tepa: The oxo analog of Thiotepa, also used in cancer research.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in studies requiring stable isotope labeling. The presence of deuterium atoms allows for precise tracking and analysis of the compound in various research applications, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C6H12N3PS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-λ5-phosphane |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
FOCVUCIESVLUNU-LBTWDOQPSA-N |
Isomeric SMILES |
[2H]C1(C(N1P(=S)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)



